

Crystal Structure of 5-tert-Butylisophthalic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-tert-Butylisophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **5-tert-Butylisophthalic acid**, a substituted aromatic dicarboxylic acid. The information presented herein is crucial for understanding its solid-state properties, which is of significant interest in the fields of crystal engineering, materials science, and pharmaceutical development where it may serve as a scaffold or building block.

Crystallographic Data Summary

The single-crystal X-ray diffraction data reveals the precise three-dimensional arrangement of atoms and molecules in the crystalline state of **5-tert-Butylisophthalic acid**. The key crystallographic parameters have been determined and are summarized in the table below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 660241.[\[1\]](#)

Parameter	Value
Empirical Formula	C ₁₂ H ₁₄ O ₄
Formula Weight	222.24
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit cell dimensions	
a	11.233(2) Å
b	10.598(2) Å
c	10.011(2) Å
α	90°
β	108.89(3)°
γ	90°
Volume	1128.1(4) Å ³
Z	4
Density (calculated)	1.308 Mg/m ³
Absorption coefficient	0.096 mm ⁻¹
F(000)	472

Experimental Protocols

The determination of the crystal structure of **5-tert-Butylisophthalic acid** involved the following key experimental procedures, as detailed in the source publication (Acta Crystallographica Section E: Structure Reports Online, 2007, 63, o3842-o3844).

Synthesis and Crystallization

5-tert-Butylisophthalic acid was synthesized and purified prior to crystallization. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. The specific solvent and conditions were chosen to promote the growth of well-ordered, single crystals of sufficient size and quality for diffraction analysis. The starting material, 5-tert-butyl-m-xylene, can be oxidized using nitric acid to produce **5-tert-butylisophthalic acid**.^[2]

Data Collection

A single crystal of suitable dimensions was mounted on a diffractometer. The diffraction data was collected at a temperature of 293(2) K using Mo K α radiation ($\lambda = 0.71073$ Å). A series of ω and ϕ scans were performed to collect a complete sphere of diffraction data.

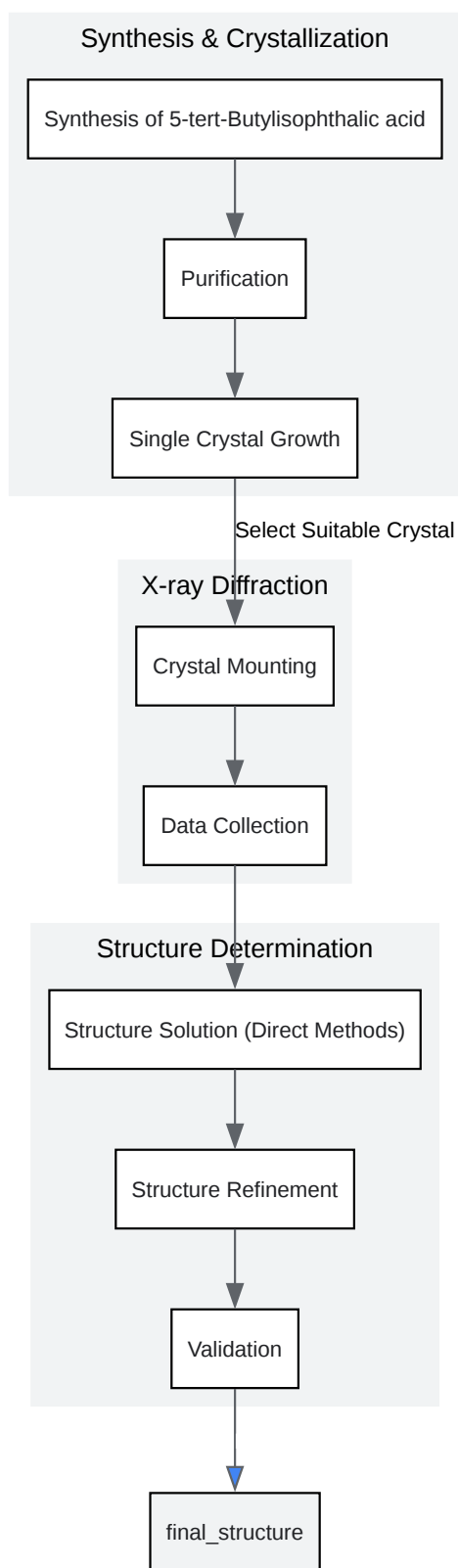
Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the detailed structural parameters presented in the crystallographic data table.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **5-tert-Butylisophthalic acid**.



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Crystal structure determination workflow.

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References

- 1. 5-tert-Butylisophthalic acid | C₁₂H₁₄O₄ | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 5-tert-Butylisophthalic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182075#crystal-structure-of-5-tert-butylisophthalic-acid]

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